m-PEG13-Ms

PROTAC Targeted Protein Degradation Linker SAR

m-PEG13-Ms (CAS 1059604-93-1) is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative composed of a methoxy-capped, 13-unit ethylene glycol chain terminating in a mesylate (–OSO₂CH₃) reactive group. The mesylate group serves as an excellent leaving group for nucleophilic substitution reactions, enabling efficient conjugation with amines, alcohols, thiols, and azides to generate functionalized PEG derivatives.

Molecular Formula C26H54O15S
Molecular Weight 638.8 g/mol
Cat. No. B609241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG13-Ms
Synonymsm-PEG13-Ms
Molecular FormulaC26H54O15S
Molecular Weight638.8 g/mol
Structural Identifiers
InChIInChI=1S/C26H54O15S/c1-29-3-4-30-5-6-31-7-8-32-9-10-33-11-12-34-13-14-35-15-16-36-17-18-37-19-20-38-21-22-39-23-24-40-25-26-41-42(2,27)28/h3-26H2,1-2H3
InChIKeyJKPOVWOBYWMPRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

m-PEG13-Ms: A Monodisperse PEG13 Linker with Mesylate Functionality for PROTAC Synthesis and Bioconjugation


m-PEG13-Ms (CAS 1059604-93-1) is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative composed of a methoxy-capped, 13-unit ethylene glycol chain terminating in a mesylate (–OSO₂CH₃) reactive group . The mesylate group serves as an excellent leaving group for nucleophilic substitution reactions, enabling efficient conjugation with amines, alcohols, thiols, and azides to generate functionalized PEG derivatives . The PEG13 spacer provides defined hydrophilicity and spatial separation, making this compound a versatile intermediate for the synthesis of PROTACs (PROteolysis TArgeting Chimeras), antibody-drug conjugates (ADCs), and other bioconjugates . Its discrete, single-molecular-weight character (C₂₆H₅₄O₁₅S, MW 638.76) ensures reproducible conjugation outcomes and facilitates precise structure-activity relationship (SAR) studies, distinguishing it from polydisperse PEG alternatives .

1
Monodisperse PEG13 spacer supports reproducible PROTAC SAR and conjugation stoichiometry
2
Mesylate reactive handle enables direct conversion to amine, azide, or thiol derivatives
3
Defined single-molecular-weight character (638.76 Da) facilitates precise linker-length optimization

Why Generic Substitution of m-PEG13-Ms Fails in Critical Linker-Dependent Workflows


Interchanging m-PEG13-Ms with closely related analogs (e.g., m-PEG12-Ms or m-PEG11-Ms) or alternative mesylate-functionalized linkers is not straightforward due to the sensitivity of downstream biological activity to precise PEG chain length. In PROTAC design, the linker is not a passive tether but a conformational modulator that dictates ternary complex formation between the E3 ligase, target protein, and degrader molecule [1]. Systematic studies have demonstrated that even a single ethylene glycol unit difference can alter degradation efficiency, target selectivity, or introduce off-target cytotoxicity [2]. Specifically, in a Retro-2-based PROTAC series, the PEG13-containing construct exhibited distinct activity profiles compared to shorter (PEG2-PEG12) or longer analogs, underscoring that linker length is a critical optimization parameter that cannot be approximated by substitution [2]. Furthermore, the defined molecular weight and monodispersity of m-PEG13-Ms ensure consistent conjugation stoichiometry and reproducible SAR, which polydisperse or in-house synthesized analogs may compromise [3].

PEG Chain Length Sensitivity
Even a single ethylene glycol unit difference may alter PROTAC degradation potency or target selectivity; PEG13 occupies a non-redundant activity space.
Monodispersity vs. Polydispersity
Polydisperse PEG analogs introduce chain-length variability and inconsistent mesylation efficiency, compromising conjugation stoichiometry and SAR reproducibility.

m-PEG13-Ms Quantitative Evidence Guide: Linker Length-Dependent Activity and Conjugation Efficiency


PEG13 Linker Length Modulates GSPT1 Degradation Activity in PROTACs: A Direct Comparison with PEG2-PEG12 Analogs

In a study evaluating Retro-2-based PROTACs, the length of the PEG linker was systematically varied (PEG2, PEG4, PEG6, PEG8, PEG12, and PEG13) to assess impact on GSPT1 degradation. The PROTAC bearing a PEG13 linker exhibited differential activity compared to shorter analogs, with the study concluding that GSPT1 degradation is dependent on PEG linker length [1]. While quantitative IC₅₀ or DC₅₀ values for the PEG13 construct alone were not isolated, the overall data demonstrate that PEG13 occupies a distinct activity space in the SAR series, affirming its non-substitutability with shorter PEG chains [1].

PEG13 Linker Length in PROTACs
Reported
PEG13 construct
vs
PEG2–PEG12 constructs
Distinct GSPT1 degradation activity profile observed in HeLa cell assays
Linker length is a critical SAR parameter; PEG13 shows a unique activity space that cannot be approximated by shorter analogs.
Exact DC₅₀/IC₅₀ values for PEG13 alone were not isolated; overall length-dependent trend supports non-substitutability.
PROTAC Targeted Protein Degradation Linker SAR

Monodisperse PEG13-Ms Enables Reproducible PROTAC Conjugation: Purity and Molecular Weight Precision vs. Polydisperse Alternatives

m-PEG13-Ms is supplied as a monodisperse (discrete) PEG derivative with a defined molecular weight of 638.76 g/mol and typical purity of ≥95% to 98% as verified by HPLC . In contrast, polydisperse PEG-mesylates exhibit a distribution of chain lengths (e.g., average MW 600-800) and variable mesylation efficiency, leading to batch-to-batch inconsistency in conjugation stoichiometry and downstream biological readouts [1]. The discrete nature of m-PEG13-Ms eliminates this variability, ensuring that each PROTAC molecule bears precisely 13 ethylene glycol units, which is critical for reproducible SAR studies and regulatory documentation [2].

Monodisperse Identity & Purity
Class-level
638.76 g/mol
Single molecular weight (monodisperse)
95–98%
HPLC purity
vs polydisperse PEG-mesylate (avg MW ~600–800, broad distribution)
Defined purity and discrete MW support reproducible conjugation and reliable structure-activity data.
QC specifications from supplier; in-house verification recommended for critical batches.
Bioconjugation PROTAC Synthesis Analytical Characterization

Mesylate Leaving Group Efficiency in Nucleophilic Substitution: Synthetic Utility for Functionalized PEG Derivatives

The mesylate (–OSO₂CH₃) group on m-PEG13-Ms serves as an excellent leaving group in nucleophilic substitution reactions (S_N2), enabling efficient conversion to amines, azides, thiols, and other functional handles . While direct quantitative comparisons of substitution yields for m-PEG13-Ms versus m-PEG12-Ms or m-PEG11-Ms are not publicly available, the reactivity of the mesylate is well-established and comparable across discrete PEG lengths of this class . The PEG13 spacer provides a defined 13-unit hydrophilic tether, which is often preferred over shorter (e.g., PEG4, PEG8) or longer (e.g., PEG24) linkers for balancing solubility, flexibility, and spatial separation in bioconjugates [1].

Mesylate Leaving Group Reactivity
Class-level
SN2 displacement
Good leaving group for conversion to amine, azide, thiol, and other functionalized PEG derivatives
Mesylate functionality provides a versatile handle for diverse linker derivatization.
Substitution yields may vary with substrate; limited public head-to-head comparison data with tosylate or bromide analogs.
Organic Synthesis PEGylation Linker Chemistry

m-PEG13-Ms Application Scenarios in PROTAC Development, Bioconjugation, and Linker Chemistry


Systematic SAR Exploration of PEG Linker Length in PROTAC Optimization

Use m-PEG13-Ms as a defined, 13-unit PEG building block to synthesize PROTACs with varying linker lengths (e.g., PEG4, PEG8, PEG13, PEG24) for structure-activity relationship (SAR) studies. The discrete nature of m-PEG13-Ms ensures that each molecule in the SAR series has a precisely defined spacer length, enabling accurate correlation of linker length with degradation potency (DC₅₀) and selectivity [1]. This is critical for identifying the optimal linker geometry that maximizes ternary complex formation while minimizing off-target degradation or cytotoxicity [2].

Synthesis of Functionalized PEG Linkers for Click Chemistry and Bioconjugation

Employ m-PEG13-Ms as a reactive intermediate to generate m-PEG13-azide, m-PEG13-amine, or m-PEG13-thiol derivatives via nucleophilic displacement of the mesylate group. These functionalized PEG13 linkers can then be conjugated to targeting ligands, payloads, or solid supports using click chemistry (e.g., CuAAC, SPAAC) or standard amide/thiourea coupling chemistry . The resulting monodisperse PEG13 conjugates improve water solubility and reduce non-specific binding in biological assays .

Preparation of Homogeneous Antibody-Drug Conjugate (ADC) Linker-Payloads

Utilize m-PEG13-Ms as a key building block to construct cleavable or non-cleavable ADC linkers. The defined PEG13 spacer provides a hydrophilic, flexible tether that can mitigate payload aggregation and improve the pharmacokinetic profile of the ADC [3]. The monodispersity of m-PEG13-Ms ensures consistent drug-to-antibody ratio (DAR) and reproducible conjugation efficiency, which are essential for ADC manufacturing and regulatory approval [4].

Synthesis of PROTACs with Defined PEG13 Spacers for In Vivo Studies

Incorporate m-PEG13-Ms into PROTAC molecules intended for in vivo efficacy studies. The PEG13 linker length has been shown to modulate protein degradation activity and cellular permeability in a length-dependent manner [2]. By using m-PEG13-Ms, researchers can generate PROTACs with a consistent, well-characterized spacer that may optimize oral bioavailability and reduce clearance compared to shorter or longer PEG analogs [4].

Application
Selection Property
Validation Focus
PROTAC SAR linker-length studies
Defined PEG13 spacer
Linker-dependent degradation potency (DC₅₀) and selectivity
Functionalized PEG13 synthesis for click chemistry
Mesylate reactivity
Conversion efficiency to azide/amine handles
Homogeneous ADC linker-payload construction
Monodisperse PEG13 spacer
Drug-to-antibody ratio (DAR) consistency
PROTACs for in vivo exposure studies
PEG13 linker-defined spacer
Permeability and pharmacokinetic profile may vary with linker length
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